molecular formula C8H7BrO2S B8612427 3-(4-Bromothiophen-2-yl)but-2-enoic acid CAS No. 832697-55-9

3-(4-Bromothiophen-2-yl)but-2-enoic acid

Cat. No.: B8612427
CAS No.: 832697-55-9
M. Wt: 247.11 g/mol
InChI Key: XHDYXLVHDWDZFZ-UHFFFAOYSA-N
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Description

3-(4-Bromothiophen-2-yl)but-2-enoic acid is a brominated thiophene derivative featuring a conjugated α,β-unsaturated carboxylic acid moiety. Notably, thiophene-based compounds are known for their role in organic electronics and bioactive molecule synthesis .

Properties

CAS No.

832697-55-9

Molecular Formula

C8H7BrO2S

Molecular Weight

247.11 g/mol

IUPAC Name

3-(4-bromothiophen-2-yl)but-2-enoic acid

InChI

InChI=1S/C8H7BrO2S/c1-5(2-8(10)11)7-3-6(9)4-12-7/h2-4H,1H3,(H,10,11)

InChI Key

XHDYXLVHDWDZFZ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)O)C1=CC(=CS1)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituent groups and functional modifications. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Substituent Functional Group Molecular Weight Key Applications
3-(4-Bromothiophen-2-yl)but-2-enoic acid 4-Bromo-thiophen-2-yl α,β-unsaturated acid ~249 (estimated) Potential heterocyclic synthesis, bioactivity
4-(4-Bromophenyl)-4-oxo-but-2-enoic acid 4-Bromo-phenyl 4-oxo, α,β-unsaturated acid 320 Synthesis of thiadiazoles, pyridazinones
3-(4-Methoxyphenyl)but-2-enoic acid 4-Methoxy-phenyl α,β-unsaturated acid 192.21 Ligand in protein-ligand complexes (PDB 5O6)
3-(2-Fluorophenyl)but-2-enoic acid 2-Fluoro-phenyl α,β-unsaturated acid 180 Understudied; possible bioactivity
Key Observations :
  • Electron Effects : The bromothiophene group in the target compound has stronger electron-withdrawing effects compared to methoxy-phenyl (electron-donating) or fluorophenyl (moderate electron-withdrawing). This influences reactivity in cycloadditions and nucleophilic substitutions.
  • Functional Groups: The absence of a 4-oxo group (cf. 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid) reduces keto-enol tautomerism, limiting its utility in certain cyclization reactions but enhancing stability for conjugate additions .

Physicochemical Properties

Table 2: Predicted Physicochemical Data
Compound Name pKa (Predicted) Boiling Point (°C) Density (g/cm³)
3-(4-Bromothiophen-2-yl)but-2-enoic acid ~2.5* N/A ~1.8*
4-(4-Bromophenyl)-4-oxo-but-2-enoic acid Not reported 366.6 1.829
3-(4-Methoxyphenyl)but-2-enoic acid ~3.0† N/A 1.2–1.3‡

*Estimated based on 3-(4-Bromothiophen-2-yl)-2-oxopropanoic acid . †Estimated from analogous carboxylic acids. ‡Typical for aromatic carboxylic acids.

  • Acidity: The bromothiophene derivative’s pKa (~2.5) is comparable to other α,β-unsaturated acids, but lower than 3-(2-Fluorophenyl)but-2-enoic acid (expected ~1.8–2.2 due to fluorine’s inductive effect) .
  • Thermal Stability: The bromophenyl-oxo analog’s higher boiling point (366.6°C) suggests stronger intermolecular interactions (e.g., dipole-dipole) compared to non-oxo derivatives .

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